Reduced Nephrotoxicity vs. Cisplatin: A 6.4-Fold Difference in Renal Accumulation
Nedaplatin demonstrates significantly lower nephrotoxicity than cisplatin, a key differentiator. This is mechanistically explained by a 6.4-fold lower accumulation of platinum in the kidney. At doses that produced equivalent increases in plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG), a marker of tubular injury, the renal tissue concentration of cisplatin was much lower than that of nedaplatin [1]. Specifically, kidney tissue accumulation of cisplatin at 3.75 mg/kg was equivalent to that of nedaplatin at 24 mg/kg, indicating nedaplatin's relative sparing of renal tissue [1].
| Evidence Dimension | Renal tissue accumulation to achieve equivalent nephrotoxicity |
|---|---|
| Target Compound Data | 24 mg/kg (Nedaplatin dose) |
| Comparator Or Baseline | 3.75 mg/kg (Cisplatin dose) |
| Quantified Difference | 6.4-fold lower renal accumulation for nedaplatin at equivalent nephrotoxic doses |
| Conditions | In vivo rat model; measured by platinum concentration in kidney tissue after intravenous administration. |
Why This Matters
For researchers investigating platinum-based therapies, this data quantifies nedaplatin's improved renal safety profile, which is a primary driver for its clinical use and a key criterion for selecting it over cisplatin in renal-compromised models.
- [1] Uehara, T., et al. (2000). Relationship between Cisplatin or Nedaplatin-Induced Nephrotoxicity and Renal Accumulation. Japanese Journal of Cancer Research, 91(8), 850-855. View Source
